Ethyl 3-(ethylthio)butyrate
Overview
Description
Ethyl 3-(ethylthio)butyrate is an organic compound with the molecular formula C8H16O2S. It is a clear, colorless liquid with a metallic fruit-like aroma. This compound is primarily used as a flavoring agent in the food industry due to its pleasant odor and taste .
Mechanism of Action
Target of Action
Ethyl 3-(ethylthio)butyrate, also known as ethyl 3-(ethylsulfanyl)butanoate, is primarily used as a flavouring agent . Its primary targets are the olfactory receptors in the nasal cavity, which detect the compound’s metallic fruit-like aroma .
Mode of Action
The compound interacts with its targets by binding to the olfactory receptors, triggering a signal transduction pathway that results in the perception of its unique aroma
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to olfaction, the sense of smell. The binding of the compound to olfactory receptors initiates a cascade of biochemical events leading to the generation of nerve impulses that are transmitted to the brain and interpreted as a specific smell . The exact pathways and their downstream effects are complex and beyond the scope of this article.
Pharmacokinetics
It is known that the compound is practically insoluble in water but soluble in ethanol . This suggests that its bioavailability may be influenced by its solubility and the medium in which it is delivered.
Result of Action
The primary result of this compound’s action is the perception of its characteristic aroma. This is a molecular effect resulting from its interaction with olfactory receptors. On a cellular level, it triggers a series of events leading to the generation of nerve impulses that are perceived as smell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its aroma can be affected by the presence of other compounds, temperature, and pH. Furthermore, its stability and efficacy as a flavouring agent may be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(ethylthio)butyrate can be synthesized through the esterification of 3-(ethylthio)butanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(ethylthio)butyrate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(ethylthio)butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the food industry as a flavoring agent and in the fragrance industry for its pleasant aroma
Comparison with Similar Compounds
Ethyl 3-(ethylthio)butyrate can be compared with other esters and thioethers:
Ethyl butyrate: Similar ester structure but lacks the ethylthio group, resulting in a different odor profile.
Methyl butyrate: Another ester with a similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
Ethyl 3-(methylthio)butyrate: Similar to this compound but with a methylthio group, which affects its reactivity and odor.
This compound is unique due to its specific combination of ester and thioether functional groups, which contribute to its distinct aroma and reactivity .
Properties
IUPAC Name |
ethyl 3-ethylsulfanylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c1-4-10-8(9)6-7(3)11-5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXMTQDOJYBDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869049 | |
Record name | Ethyl 3-(ethylsulfanyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Metallic fruit-like aroma | |
Record name | Ethyl 3-(ethylthio)butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1900/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Ethyl 3-(ethylthio)butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1900/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.981-0.987 (20°) | |
Record name | Ethyl 3-(ethylthio)butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1900/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
90201-28-8 | |
Record name | Butanoic acid, 3-(ethylthio)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90201-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(ethylthio)butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090201288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(ethylsulfanyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(ethylthio)butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3-(ETHYLTHIO)BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTO77Z933P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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